Cas no 118110-05-7 (Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI))

Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)
- tert-butyl (5-cyanopentyl)carbamate
- Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)
- SCHEMBL21233506
- 118110-05-7
- Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester
-
- Inchi: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-7,9H2,1-3H3,(H,13,14)
- InChI Key: JLRCBHBWRJJRDB-UHFFFAOYSA-N
- SMILES: N#CCCCCCNC(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 212.1526
- Monoisotopic Mass: 212.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 62.1A^2
Experimental Properties
- PSA: 62.12
Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-268198-5 g |
N-Boc-6-aminohexanenitrile, |
118110-05-7 | ≥95% | 5g |
¥1,655.00 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759239-5g |
tert-Butyl (5-cyanopentyl)carbamate |
118110-05-7 | ≥95% | 5g |
¥2302.00 | 2024-08-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268198-5g |
N-Boc-6-aminohexanenitrile, |
118110-05-7 | ≥95% | 5g |
¥1655.00 | 2023-09-05 |
Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) Related Literature
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
Additional information on Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)
Recent Advances in the Study of Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) (CAS: 118110-05-7)
Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI), with the CAS number 118110-05-7, is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, often utilized as an intermediate in organic synthesis, has recently garnered attention due to its potential applications in drug development and medicinal chemistry. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have explored the synthetic pathways for Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI), emphasizing its role as a key intermediate in the production of more complex molecules. Researchers have optimized its synthesis to improve yield and purity, which is critical for its application in pharmaceutical formulations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency across batches.
In addition to its synthetic utility, Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) has been investigated for its biological properties. Preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in disease pathways, such as proteases and kinases. These findings have sparked interest in its potential as a scaffold for developing novel therapeutics, particularly in the treatment of cancer and inflammatory diseases. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacological profile.
The compound's stability and pharmacokinetic properties have also been a focus of recent research. Investigations into its metabolic fate and bioavailability have provided insights into its suitability for drug development. Researchers are exploring formulation strategies to enhance its delivery and efficacy, including the use of nanoparticle carriers and prodrug approaches. These advancements could pave the way for its inclusion in clinical trials in the near future.
In conclusion, Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) (CAS: 118110-05-7) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its versatile applications as a synthetic intermediate and potential therapeutic agent underscore its importance in ongoing scientific endeavors. Continued research efforts are expected to uncover new dimensions of its utility, further solidifying its role in advancing medical science.
118110-05-7 (Carbamic acid,(5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)) Related Products
- 51857-17-1(NH2-C6-NH-Boc)
- 172695-24-8(Carbamic acid,N-[(1S)-1-(cyanomethyl)-3-methylbutyl]-, 1,1-dimethylethyl ester)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)




